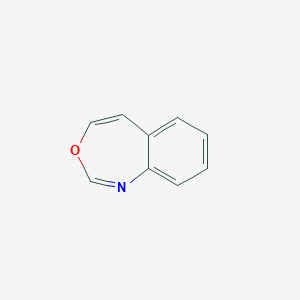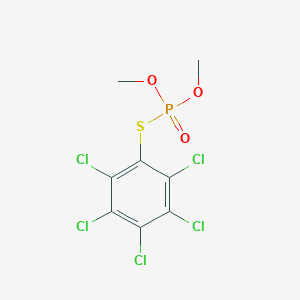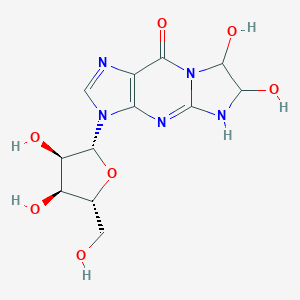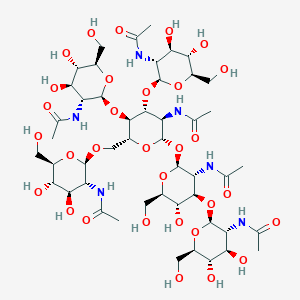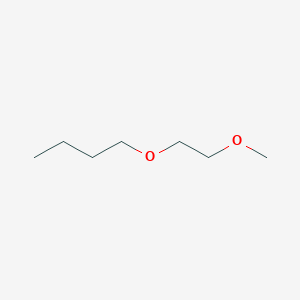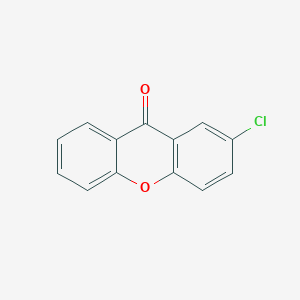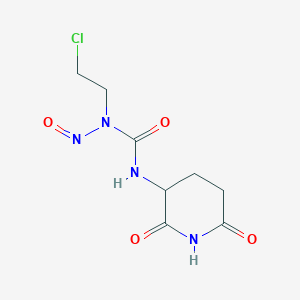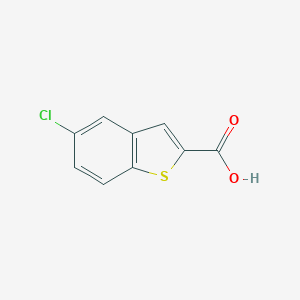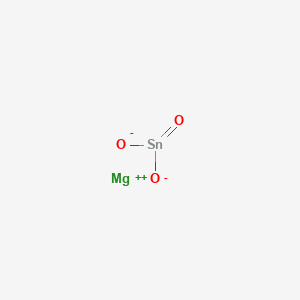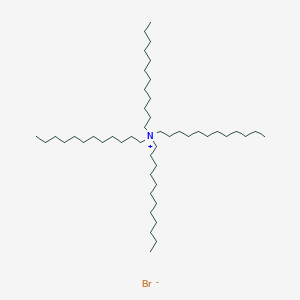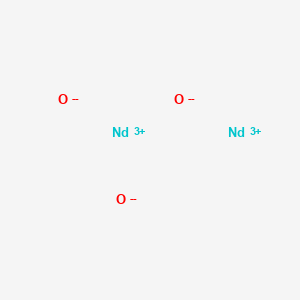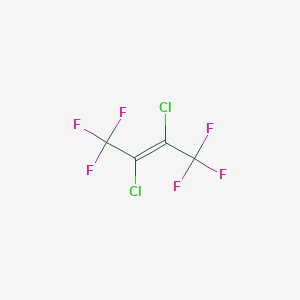
Dimer de tricarbonylcyclopentadiényl-molybdène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienylmolybdenum tricarbonyl dimer is a chemical compound with the formula Mo₂(C₅H₅)₂(CO)₆. It is a dark red crystalline solid that has been the subject of extensive research due to its interesting chemical properties, although it has no practical uses . The compound consists of two molybdenum atoms, each bonded to a cyclopentadienyl ring and three carbonyl groups, forming a dimeric structure.
Applications De Recherche Scientifique
Cyclopentadienylmolybdenum tricarbonyl dimer has been utilized in various scientific research applications. It serves as a precursor for catalysts in olefin epoxidation, a process important in organic synthesis . Additionally, it has been used in ultrafast vibrational echo experiments to observe dynamic processes in barrierless molecular rotors
Mécanisme D'action
Target of Action
Cyclopentadienylmolybdenum tricarbonyl dimer, also known as MFCD00009947, is a complex organometallic compound .
Mode of Action
The compound exists in two rotamers, gauche and anti . The six CO ligands are terminal and the Mo-Mo bond distance is 3.2325 Å . It is prepared by treatment of molybdenum hexacarbonyl with sodium cyclopentadienide followed by oxidation of the resulting NaMo (CO) 3 (C 5 H 5 ) .
Biochemical Pathways
It is known that thermolysis of this compound in hot solution of diglyme (bis (2-methoxyethyl)ether) results in decarbonylation, giving the tetracarbonyl . This tetracarbonyl has a formal triple bond between the Mo centers (dMoMo = 2.448 Å) . The resulting cyclopentadienylmolybdenum dicarbonyl dimer in turn binds a variety of substrates across the metal-metal triple bond .
Pharmacokinetics
It is known that the compound is a dark red solid and is insoluble in water , which may limit its bioavailability.
Result of Action
It is known that the compound has been the subject of much research although it has no practical uses .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and solvent. For example, the compound undergoes thermolysis in hot solution of diglyme . Additionally, the compound is insoluble in water , which may affect its reactivity in aqueous environments.
Analyse Biochimique
, where Cp represents the cyclopentadienyl ligand ( ). .
Biochemical Properties
Cyclopentadienylmolybdenum tricarbonyl dimer plays a significant role in various biochemical reactions due to its ability to interact with a range of biomolecules. It is known to interact with enzymes such as cytochrome P450, influencing their catalytic activity. The compound’s interaction with proteins often involves coordination to metal centers, altering the protein’s conformation and function. Additionally, cyclopentadienylmolybdenum tricarbonyl dimer can bind to nucleic acids, affecting processes like DNA replication and transcription .
Cellular Effects
Cyclopentadienylmolybdenum tricarbonyl dimer impacts various cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and DNA. Furthermore, cyclopentadienylmolybdenum tricarbonyl dimer affects cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, cyclopentadienylmolybdenum tricarbonyl dimer exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or enhancing their activity. The compound’s interaction with DNA and RNA can lead to changes in gene expression, either upregulating or downregulating specific genes. Additionally, cyclopentadienylmolybdenum tricarbonyl dimer can form complexes with metal ions, which are crucial for the structural integrity and function of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentadienylmolybdenum tricarbonyl dimer can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that cyclopentadienylmolybdenum tricarbonyl dimer can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of cyclopentadienylmolybdenum tricarbonyl dimer vary with dosage in animal models. At low doses, the compound may enhance certain biochemical pathways, while at higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular apoptosis. Threshold effects have been observed, where a specific concentration of cyclopentadienylmolybdenum tricarbonyl dimer is required to elicit a biological response .
Metabolic Pathways
Cyclopentadienylmolybdenum tricarbonyl dimer is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of cofactors like NADH and ATP, which are essential for various metabolic reactions .
Transport and Distribution
Within cells and tissues, cyclopentadienylmolybdenum tricarbonyl dimer is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of cyclopentadienylmolybdenum tricarbonyl dimer is influenced by factors such as cell type and the presence of specific transporters .
Subcellular Localization
Cyclopentadienylmolybdenum tricarbonyl dimer is localized to various subcellular compartments, including the nucleus, mitochondria, and cytoplasm. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. For example, the compound’s interaction with mitochondrial enzymes can influence cellular respiration and energy production .
Méthodes De Préparation
Cyclopentadienylmolybdenum tricarbonyl dimer can be synthesized through several methods. One common synthetic route involves the treatment of molybdenum hexacarbonyl with sodium cyclopentadienide, followed by oxidation of the resulting sodium molybdenum tricarbonyl cyclopentadienide . Another method involves starting with molybdenum tricarbonyl acetonitrile complex instead of molybdenum hexacarbonyl . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products.
Analyse Des Réactions Chimiques
Cyclopentadienylmolybdenum tricarbonyl dimer undergoes various chemical reactions, including thermolysis and ligand substitution. Thermolysis in a hot solution of diglyme (bis(2-methoxyethyl)ether) results in decarbonylation, producing cyclopentadienylmolybdenum tetracarbonyl dimer, which has a formal triple bond between the molybdenum centers . This compound can further react with a variety of substrates across the metal-metal triple bond. Common reagents used in these reactions include diglyme and other coordinating solvents.
Comparaison Avec Des Composés Similaires
Cyclopentadienylmolybdenum tricarbonyl dimer can be compared with similar compounds such as cyclopentadienyltungsten tricarbonyl dimer and cyclopentadienylchromium tricarbonyl dimer . These compounds share a similar structure, with the central metal atom being tungsten or chromium instead of molybdenum. The uniqueness of cyclopentadienylmolybdenum tricarbonyl dimer lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the electronic and steric properties of the molybdenum center.
Propriétés
InChI |
InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUPBPUEWLTPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Mo2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the basic structure and some physical properties of Cyclopentadienylmolybdenum tricarbonyl dimer?
A1: Cyclopentadienylmolybdenum tricarbonyl dimer ([CpMo(CO)₃]₂) is a dark red-purple crystalline solid with a melting point of 222°C, where it decomposes. It is soluble in most polar organic solvents like benzene and THF, but insoluble in water []. Its molecular formula is C₁₆H₁₀Mo₂O₆ and its molecular weight is 490.13 g/mol [].
Q2: Can you describe a common synthetic route for a derivative of Cyclopentadienylmolybdenum tricarbonyl dimer?
A2: Cyclopentadienylmolybdenum tricarbonyl chloride (CpMo(CO)₃Cl), an orange-red crystalline compound, can be readily synthesized by reacting either the dimer [CpMo(CO)₃]₂ or [CpMo(CO)₃]H with chlorinating agents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) [].
Q3: What are some notable applications of Cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives in materials science?
A3: Research has shown that pyrolysis of a carboranylenesiloxane modified with Cyclopentadienylmolybdenum tricarbonyl dimer can produce a mixture of β-Mo₂C nanoparticles and carbon nanotubes within an amorphous matrix of molybdenum compounds []. This mixture exhibits superconducting properties with a critical temperature (Tc) of 8 K [].
Q4: Has the interaction of Cyclopentadienylmolybdenum tricarbonyl dimer with light been investigated, and what are the potential applications?
A4: Yes, studies have shown that Cyclopentadienylmolybdenum tricarbonyl dimer (Cp₂Mo₂(CO)₆) can act as a photoinitiator in both free radical promoted cationic photopolymerization (FRPCP) and free radical photopolymerization (FRP) []. This activity is enhanced under air due to its interaction with hydroperoxides, leading to the generation of additional initiating species and, consequently, improved polymerization rates [].
Q5: Are there any safety concerns regarding the handling and storage of Cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives?
A5: Both Cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives, like Cyclopentadienylmolybdenum tricarbonyl chloride, are air-sensitive and should be handled and stored accordingly [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

